ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate is a chemical compound with the CAS Number: 1150163-97-5. It has a molecular weight of 335.16 .
Molecular Structure Analysis
The linear formula of this compound is C13H11BrN4O2 . The InChI Code is 1S/C13H11BrN4O2/c1-2-20-13(19)11-8(7-15)12(16)18(17-11)10-6-4-3-5-9(10)14/h3-6H,2,16H2,1H3 .Scientific Research Applications
Corrosion Inhibition
Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate derivatives have been investigated for their application as corrosion inhibitors. Studies have shown that pyranpyrazole derivatives exhibit significant corrosion inhibition properties on mild steel, useful for industrial pickling processes. These inhibitors operate through adsorption, forming a protective layer on the metal surface, significantly reducing corrosion rates. Experimental and quantum chemical studies validate their efficiency, with some derivatives achieving up to 98.8% efficiency at certain concentrations. These findings suggest a promising application of these compounds in corrosion protection for industrial materials (Dohare, Ansari, Quraishi, & Obot, 2017).
Crystal Structure and Chemical Synthesis
Research into the crystal structure and synthesis of related pyrazole derivatives has expanded understanding of their chemical properties and potential applications. For instance, the synthesis of Ethyl 6-Amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate and its crystal structure analysis provides insights into the molecule's spatial configuration and potential reactivity. Such structural analyses are crucial for designing new compounds with specific properties for use in various scientific and industrial applications (Kumar, Banerjee, Brahmachari, & Gupta, 2018).
Synthetic Applications in Heterocyclic Chemistry
This compound and its analogs serve as key intermediates in the synthesis of complex heterocyclic compounds. These compounds are pivotal in the development of pharmaceuticals, agrochemicals, and materials science. The ability to synthesize tri- and tetra-cyclic heterocycles via radical cyclization reactions onto azoles demonstrates the versatility and utility of these pyrazole derivatives in organic synthesis, enabling the creation of novel molecular architectures (Allin et al., 2005).
Fluorescence and Chemical Reactivity
Some derivatives of this compound exhibit unique reactivity and properties, such as fluorescence. This has opened up potential applications in materials science, where such fluorescent molecules can be used as markers, sensors, or in imaging techniques. The synthesis and exploration of trifluoromethylated pyrazolo[1,5-a]pyrimidines from these derivatives highlight the potential for developing new, functional materials with specific optical properties (Wu et al., 2006).
Safety and Hazards
properties
IUPAC Name |
ethyl 5-amino-1-(2-bromophenyl)pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c1-2-18-12(17)8-7-15-16(11(8)14)10-6-4-3-5-9(10)13/h3-7H,2,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRXOCZHFUSLBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656155 | |
Record name | Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1019009-68-7 | |
Record name | Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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